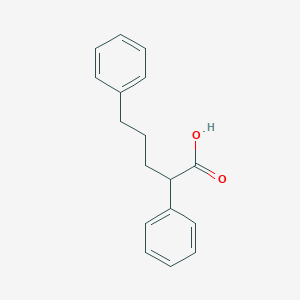
I+/--Phenylbenzenepentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenylbenzenepentanoic acid is an organic compound characterized by a phenyl group attached to a benzenepentanoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Phenylbenzenepentanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of alpha-Phenylbenzenepentanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity alpha-Phenylbenzenepentanoic acid suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Phenylbenzenepentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Alpha-Phenylbenzenepentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-Phenylbenzenepentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Alpha-Phenylbenzenepentanoic acid can be compared with other similar compounds such as:
Phenylacetic acid: Similar in structure but with a shorter carbon chain.
Benzeneacetic acid: Another related compound with different chemical properties.
Phenylpropanoic acid: Differing by the length of the carbon chain and potential reactivity.
Propriétés
Numéro CAS |
22055-24-9 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16H,7,10,13H2,(H,18,19) |
Clé InChI |
CGWQWPYMNKHMMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


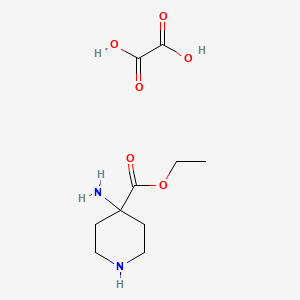
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
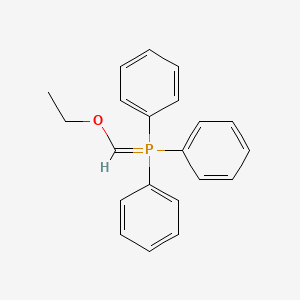
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
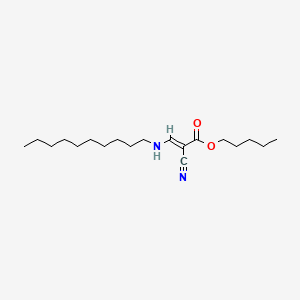
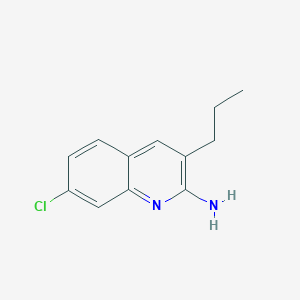

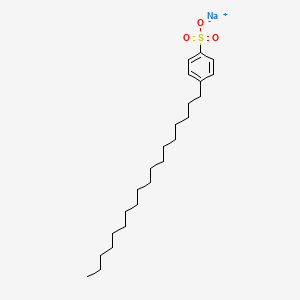
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)
